ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate
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Overview
Description
Ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a complex organic compound with a unique chemical structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including those involved in inflammation, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
Similar compounds, such as thiazoles, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to have promising neuroprotective and anti-inflammatory properties .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds .
Preparation Methods
Synthetic routes for ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate involve multi-step organic synthesis. Key steps include the formation of the pyrido[2,3-e][1,2,4]thiadiazine core, followed by functional group modifications to introduce the ethyl acetate moiety.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation
Can be oxidized to form sulfoxide or sulfone derivatives.
Reduction
Reduction of the carbonyl group can yield corresponding alcohols.
Substitution
Can undergo nucleophilic substitution reactions at the electrophilic centers of the molecule. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products from these reactions depend on reaction conditions and the specific reactants used.
Scientific Research Applications
Ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate has several scientific research applications:
Chemistry
Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology
Investigated for its potential biochemical activities, including enzyme inhibition.
Medicine
Studied for potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry
Comparison with Similar Compounds
Similar compounds include those with analogous pyrido[2,3-e][1,2,4]thiadiazine cores or similar functional groups. Unique properties of ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate may include specific binding affinities, stability under certain conditions, or distinct reactivity patterns. Similar compounds could include derivatives of pyrido[2,3-e][1,2,4]thiadiazine with different substituents or functional groups.
Hope this helps!
Properties
IUPAC Name |
ethyl 2-[4-(4-methylsulfanylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S2/c1-3-25-15(21)11-19-17(22)20(12-6-8-13(26-2)9-7-12)16-14(27(19,23)24)5-4-10-18-16/h4-10H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCZYQQHAJKBNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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